Cas no 2167367-75-9 (2-amino-6,6-dioxo-4H,5H,7H-6lambda6-thieno2,3-cthiopyran-3-carboxylic acid)
2-amino-6,6-dioxo-4H,5H,7H-6lambda6-thieno2,3-cthiopyran-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 5H-Thieno[2,3-c]thiopyran-3-carboxylic acid, 2-amino-4,7-dihydro-, 6,6-dioxide
- 2-amino-6,6-dioxo-4H,5H,7H-6lambda6-thieno2,3-cthiopyran-3-carboxylic acid
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- Inchi: 1S/C8H9NO4S2/c9-7-6(8(10)11)4-1-2-15(12,13)3-5(4)14-7/h1-3,9H2,(H,10,11)
- InChI Key: YXQAFVFSQTYXFA-UHFFFAOYSA-N
- SMILES: C1S(=O)(=O)CCC2C(C(O)=O)=C(N)SC1=2
2-amino-6,6-dioxo-4H,5H,7H-6lambda6-thieno2,3-cthiopyran-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-143416-0.05g |
2-amino-6,6-dioxo-4H,5H,7H-6lambda6-thieno[2,3-c]thiopyran-3-carboxylic acid |
2167367-75-9 | 0.05g |
$671.0 | 2023-05-25 | ||
| Enamine | EN300-143416-0.1g |
2-amino-6,6-dioxo-4H,5H,7H-6lambda6-thieno[2,3-c]thiopyran-3-carboxylic acid |
2167367-75-9 | 0.1g |
$703.0 | 2023-05-25 | ||
| Enamine | EN300-143416-0.25g |
2-amino-6,6-dioxo-4H,5H,7H-6lambda6-thieno[2,3-c]thiopyran-3-carboxylic acid |
2167367-75-9 | 0.25g |
$735.0 | 2023-05-25 | ||
| Enamine | EN300-143416-0.5g |
2-amino-6,6-dioxo-4H,5H,7H-6lambda6-thieno[2,3-c]thiopyran-3-carboxylic acid |
2167367-75-9 | 0.5g |
$768.0 | 2023-05-25 | ||
| Enamine | EN300-143416-1.0g |
2-amino-6,6-dioxo-4H,5H,7H-6lambda6-thieno[2,3-c]thiopyran-3-carboxylic acid |
2167367-75-9 | 1g |
$800.0 | 2023-05-25 | ||
| Enamine | EN300-143416-2.5g |
2-amino-6,6-dioxo-4H,5H,7H-6lambda6-thieno[2,3-c]thiopyran-3-carboxylic acid |
2167367-75-9 | 2.5g |
$1568.0 | 2023-05-25 | ||
| Enamine | EN300-143416-5.0g |
2-amino-6,6-dioxo-4H,5H,7H-6lambda6-thieno[2,3-c]thiopyran-3-carboxylic acid |
2167367-75-9 | 5g |
$2318.0 | 2023-05-25 | ||
| Enamine | EN300-143416-10.0g |
2-amino-6,6-dioxo-4H,5H,7H-6lambda6-thieno[2,3-c]thiopyran-3-carboxylic acid |
2167367-75-9 | 10g |
$3438.0 | 2023-05-25 | ||
| Enamine | EN300-143416-50mg |
2-amino-6,6-dioxo-4H,5H,7H-6lambda6-thieno[2,3-c]thiopyran-3-carboxylic acid |
2167367-75-9 | 50mg |
$612.0 | 2023-09-29 | ||
| Enamine | EN300-143416-100mg |
2-amino-6,6-dioxo-4H,5H,7H-6lambda6-thieno[2,3-c]thiopyran-3-carboxylic acid |
2167367-75-9 | 100mg |
$640.0 | 2023-09-29 |
2-amino-6,6-dioxo-4H,5H,7H-6lambda6-thieno2,3-cthiopyran-3-carboxylic acid Related Literature
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
Additional information on 2-amino-6,6-dioxo-4H,5H,7H-6lambda6-thieno2,3-cthiopyran-3-carboxylic acid
Comprehensive Overview of 2-amino-6,6-dioxo-4H,5H,7H-6lambda6-thieno[2,3-c]thiopyran-3-carboxylic acid (CAS No. 2167367-75-9)
2-amino-6,6-dioxo-4H,5H,7H-6lambda6-thieno[2,3-c]thiopyran-3-carboxylic acid (CAS No. 2167367-75-9) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and materials science research. This sulfur-containing derivative exhibits unique structural features, including a thieno[2,3-c]thiopyran core and a carboxylic acid functional group, making it a versatile intermediate for drug discovery and advanced material synthesis. Researchers are particularly interested in its potential applications due to the growing demand for bioactive heterocycles and sustainable chemistry solutions.
The compound's 6,6-dioxo moiety and 2-amino substitution pattern contribute to its reactivity, enabling diverse chemical transformations. Recent studies highlight its role in developing small-molecule inhibitors targeting enzymes associated with metabolic disorders—a hot topic aligned with the global rise in diabetes and obesity research. Its thiopyran scaffold also aligns with trends in green chemistry, as researchers seek eco-friendly alternatives to traditional synthetic pathways. Computational modeling (AI-driven drug design) frequently references such structures for virtual screening campaigns.
From a synthetic perspective, CAS 2167367-75-9 serves as a precursor for high-value intermediates in medicinal chemistry. Its dual heterocyclic system (thiophene fused to thiopyran) offers π-electron delocalization, relevant to organic electronics—a field booming with innovations in flexible displays and wearable sensors. Industry reports suggest growing patent filings around similar sulfur-heterocycles, reflecting commercial interest in their optoelectronic properties.
Analytical characterization of this compound typically involves HPLC-MS and NMR spectroscopy, with particular focus on the 3-carboxylic acid proton's chemical shift. Stability studies under varying pH conditions (preformulation research) are critical, given the compound's potential as a prodrug candidate—another trending topic in pharmacokinetics optimization. Researchers frequently search for "lambda6-sulfur compounds" and "thieno-thiopyran synthesis" in academic databases, indicating sustained relevance.
Environmental considerations are also paramount. The dioxo-thiopyran structure raises questions about biodegradability, tying into broader discussions about benign-by-design chemicals. Regulatory agencies increasingly emphasize structure-activity relationship (SAR) data for such novel scaffolds, particularly regarding aquatic toxicity—a frequently searched term in REACH compliance documentation.
In material science applications, derivatives of 2167367-75-9 show promise as ligands for metal-organic frameworks (MOFs), addressing the demand for improved gas storage materials. The compound's ability to coordinate transition metals while maintaining thermal stability makes it attractive for energy storage research—an area with exponential growth due to renewable energy investments.
Ongoing clinical research explores modified versions of this scaffold as allosteric modulators for G-protein-coupled receptors (GPCRs), a dominant target class in modern drug development. Its planar aromatic system allows for π-stacking interactions crucial to binding affinity—a key consideration in fragment-based drug discovery (FBDD) strategies gaining traction worldwide.
For synthetic chemists, optimizing the yield of 2-amino-6,6-dioxo-4H,5H,7H-6lambda6-thieno[2,3-c]thiopyran-3-carboxylic acid remains challenging due to competing side reactions at the electron-deficient thiopyran ring. Recent publications describe innovative microwave-assisted synthesis protocols to address this—another technique frequently searched alongside heterocycle preparation methodologies.
The compound's nomenclature itself reflects evolving IUPAC standards for lambda-convention in hypervalent sulfur chemistry—a niche but critical detail for accurate SciFinder searches. Database queries combining "thieno-thiopyran carboxylate" and "pharmacophore modeling" reveal cross-disciplinary applications from antimicrobials to photovoltaic materials.
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